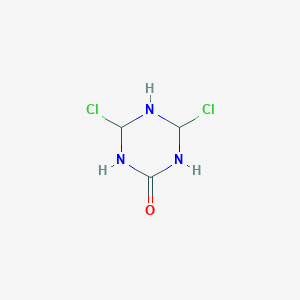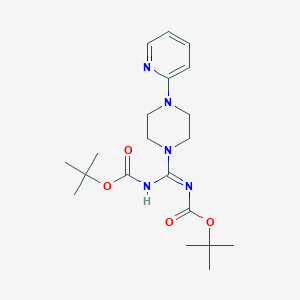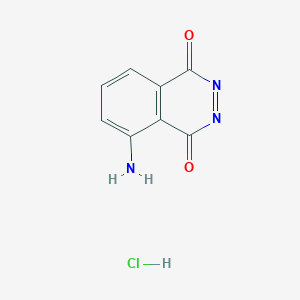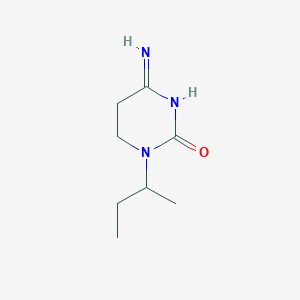![molecular formula C11H18ClO2- B12342852 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride is a bicyclic compound with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride typically involves the reaction of camphor derivatives with appropriate reagents. One common method includes the chlorination of camphor, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Halogen substitution reactions are common, where the chloride group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or ammonia.
Major Products Formed
Applications De Recherche Scientifique
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A well-known compound with a similar bicyclic structure.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups.
Bornane: Another bicyclic compound with related structural features.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride stands out due to its specific functional groups and reactivity, making it a versatile compound for various applications. Its unique structure allows for specific interactions and reactions that are not easily achievable with other similar compounds .
Propriétés
Formule moléculaire |
C11H18ClO2- |
|---|---|
Poids moléculaire |
217.71 g/mol |
Nom IUPAC |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1 |
Clé InChI |
QQXGTKYWJFHDHL-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2CCC1(C(C2)C(=O)O)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)



![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)



![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)


